molecular formula C9H14N2OS B12952604 N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine

N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine

Cat. No.: B12952604
M. Wt: 198.29 g/mol
InChI Key: SJISSYQFGJVDCY-UHFFFAOYSA-N
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Description

N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine is a heterocyclic compound that features both an oxazole and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine typically involves the formation of the oxazole ring followed by the introduction of the thietane moiety. One common method is the cyclization of a suitable precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thietane ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine is unique due to the combination of the oxazole and thietane rings, which imparts distinct chemical and biological properties. This combination is less common in other heterocyclic compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H14N2OS/c1-6-3-10-9(12-6)7(2)11-8-4-13-5-8/h3,7-8,11H,4-5H2,1-2H3

InChI Key

SJISSYQFGJVDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(C)NC2CSC2

Origin of Product

United States

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